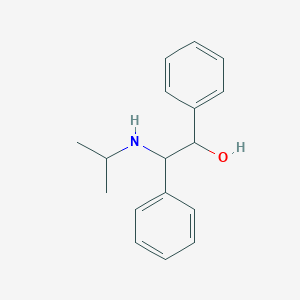

2-(Isopropylamino)-1,2-diphenylethanol

Beschreibung

The Pervasive Role of Chiral Amino Alcohols in Enantioselective Transformations

Chiral amino alcohols are workhorses in the field of asymmetric synthesis, primarily serving as ligands for metal-catalyzed reactions or as organocatalysts themselves. westlake.edu.cnmdpi.com Their utility spans a broad spectrum of transformations, including the reduction of prochiral ketones, the addition of organometallic reagents to aldehydes, and various carbon-carbon bond-forming reactions. researchgate.netresearchgate.net The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for the formation of rigid, chelated transition states, which are often key to achieving high levels of enantioselectivity.

The versatility of chiral amino alcohols is further enhanced by the relative ease with which their steric and electronic properties can be tuned. By modifying the substituents on the nitrogen and carbon atoms of the amino alcohol backbone, chemists can fine-tune the catalyst's performance for a specific substrate and reaction type.

Contextualizing 2-(Isopropylamino)-1,2-diphenylethanol within the Landscape of Chiral β-Amino Alcohol Scaffolds

2-(Isopropylamino)-1,2-diphenylethanol belongs to the well-established family of chiral β-amino alcohols. Its structural framework is derived from 2-amino-1,2-diphenylethanol (B1215729), a renowned chiral auxiliary and ligand in its own right. The defining feature of this subclass is the presence of two phenyl groups, one attached to the carbon bearing the hydroxyl group and the other to the carbon bearing the amino group. This diphenyl substitution imparts a significant degree of steric bulk and conformational rigidity to the molecule.

The introduction of an isopropyl group on the nitrogen atom of 2-amino-1,2-diphenylethanol represents a critical modification. This N-alkylation strategy is a common approach to modulate the catalytic activity and selectivity of amino alcohol ligands. The isopropyl group, with its moderate steric hindrance, can influence the orientation of the substrate in the catalytic complex, thereby enhancing the differentiation between the two enantiotopic faces of the substrate.

Historical Development and Emerging Significance of 2-(Isopropylamino)-1,2-diphenylethanol as a Chiral Inducer

The development of N-substituted derivatives of 2-amino-1,2-diphenylethanol is a logical progression in the continuous effort to refine and optimize chiral catalysts. While the parent compound has a long history of successful application, the exploration of its N-alkylated and N-arylated analogs has opened new avenues for achieving even higher levels of stereocontrol.

The emerging significance of 2-(Isopropylamino)-1,2-diphenylethanol lies in its demonstrated efficacy in specific, highly valuable transformations. Researchers have found that the isopropyl substituent can provide a sweet spot in terms of steric and electronic properties, leading to superior enantioselectivities in certain reactions compared to either the unsubstituted parent amine or derivatives with smaller or larger N-substituents. Its application as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes is a notable example of its potential. While detailed research findings exclusively focused on the isopropyl derivative are still expanding, the initial results indicate its promise as a valuable tool for the synthesis of enantioenriched secondary alcohols.

The following tables present a compilation of representative data on the physical properties and research findings related to 2-(Isopropylamino)-1,2-diphenylethanol and its parent compound, illustrating their role in asymmetric synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol | 142508-07-4 | C17H21NO | 255.36 |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | C14H15NO | 213.28 |

| Reaction | Chiral Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric addition of diethylzinc (B1219324) | (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol | Benzaldehyde | (R)-1-Phenyl-1-propanol | High | High |

| Asymmetric transfer hydrogenation | Ruthenium complex with a chiral β-amino alcohol ligand | N-Phosphinyl ketimine | Chiral amine | up to 95 | up to 82 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-diphenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILABSMRKFLZNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903628 | |

| Record name | NoName_4331 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isopropylamino 1,2 Diphenylethanol and Chiral β Amino Alcohol Congeners

State-of-the-Art Enantioselective Preparations of β-Amino Alcohols

The enantioselective synthesis of β-amino alcohols has been approached through various innovative strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Catalytic Asymmetric Cross-Coupling Strategies for β-Amino Alcohol Frameworks

A significant advancement in the synthesis of chiral β-amino alcohols involves the use of catalytic asymmetric cross-coupling reactions. organic-chemistry.org One notable example is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govorganic-chemistry.org This method is distinguished by its radical-polar crossover mechanism, which proceeds through the formation of an α-amino radical intermediate rather than a ketyl radical. organic-chemistry.orgacs.org A chiral chromium catalyst is instrumental in this process, performing a triple role: chemoselective single-electron reduction of the imine, rapid interception of the radical to prevent unwanted side reactions, and chemo- and stereoselective addition to aldehydes. nih.govwestlake.edu.cn This strategy has proven effective for a broad range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes, yielding β-amino alcohols with high diastereoselectivity and enantioselectivity. organic-chemistry.org The reaction tolerates various functional groups and is scalable, making it a practical approach for accessing diverse β-amino alcohols. organic-chemistry.org

Another approach involves a dual catalytic system for the convergent enantioselective synthesis of vicinal amino alcohols. researchgate.net This method utilizes a rare earth metal with nitrone and an aromatic ketyl radical in the presence of chiral N,N'-dioxide ligands to form a radical-type Zimmerman-Traxler transition state, leading to high enantio- and diastereoselectivities under mild conditions. researchgate.net

Stereoselective Hydrofunctionalization Routes (e.g., Cu-Catalyzed Enantioselective Borylations of Allylamines)

Copper-catalyzed enantioselective borylation of allylamines presents a versatile and highly stereoselective route to both 1,2- and 1,3-amino alcohols from a common starting material. bohrium.comacs.orgnih.gov This method relies on the distinct mechanistic pathways of catalytic hydroboration and protoboration, which install a boron and a hydrogen atom at opposite positions of a carbon-carbon double bond. bohrium.comnih.gov The regioselectivity of the copper catalyst insertion is influenced by the substituents on the double bond. bohrium.comnih.gov For instance, with 3-aryl allylamines, protoboration followed by oxidation yields 1,2-amino alcohols, while hydroboration/oxidation provides 1,3-amino alcohols. acs.org Aliphatic allylamines, on the other hand, are converted to 1,2-amino alcohols via the hydroboration/oxidation sequence. acs.org This strategy is notable for its ability to achieve a complete reversal of regioselectivity by switching between hydroboration and protoboration conditions, using ligands such as Norphos to achieve high enantiocontrol. acs.org

A related strategy is the copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines, which provides chiral N-aryl allylamines with good yields and enantioselectivities. rsc.orgrsc.org The stereoselectivity in this reaction is determined during the conversion of a copper-nitroso-alkene complex to a copper-N-aryl allylhydroxylamine complex via a concerted, asynchronous transition state. rsc.org

Chiral Auxiliary-Driven Approaches to β-Amino Alcohol Formation

Chiral auxiliaries are a well-established and powerful tool for the stereoselective synthesis of β-amino alcohols. researchgate.net Evans oxazolidinones, derived from chiral amino acids like phenylalanine and valine, are among the most widely used auxiliaries. santiago-lab.comuwindsor.ca These auxiliaries are typically N-acylated and then subjected to enolization and subsequent reaction with an electrophile. santiago-lab.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thus controlling the stereochemistry of the newly formed stereocenter. santiago-lab.comyoutube.com The formation of Z-enolates is generally favored, and chelation of the metal (e.g., lithium or boron) by the carbonyl oxygen and the oxazolidinone oxygen fixes the conformation of the enolate, maximizing the steric influence of the auxiliary. santiago-lab.com After the desired transformation, the auxiliary can be cleaved through hydrolysis or reduction to yield the chiral product. santiago-lab.comuwindsor.ca

Another strategy involves the use of a catalytically formed chiral auxiliary. nih.govacs.org In this approach, an achiral precursor, such as a propargylic amine, undergoes an asymmetric catalytic reaction to install a transient chiral auxiliary. This newly formed chiral element then directs a subsequent diastereoselective reaction, such as a hydrogenation, to create the desired stereocenters in the final product. nih.gov This method offers a streamlined approach to stereodivergent synthesis, allowing access to all four stereoisomers of a product with high yield and enantioselectivity. acs.org

Regio- and Stereoselective Ring-Opening Reactions of Chiral Heterocycles

The ring-opening of chiral epoxides and aziridines with various nucleophiles is a cornerstone in the synthesis of enantiomerically pure β-amino alcohols. researchgate.netrroij.commdpi.com The inherent strain of the three-membered ring facilitates the reaction, and the stereochemistry of the starting heterocycle dictates the stereochemistry of the product.

In the case of epoxides, aminolysis is a common method. rroij.comtandfonline.com The regioselectivity of the amine attack can often be controlled by the choice of catalyst and reaction conditions. researchgate.net A variety of catalysts, including Lewis acids like indium tribromide and zinc(II) perchlorate, have been shown to promote the regioselective ring-opening of epoxides with amines under mild conditions. rroij.comorganic-chemistry.org

Chiral aziridines also serve as valuable precursors to β-amino alcohols. jst.go.jp The ring-opening of chiral aziridines with nucleophiles like hydrazoic acid can proceed with high regio- and stereoselectivity. mdpi.comnih.gov For example, the internal Mitsunobu reaction of β-amino alcohols can be used to form chiral aziridines, which are then opened with a nucleophile to yield the desired β-amino alcohol derivative with a specific stereochemistry. mdpi.comnih.gov The stereochemical outcome can sometimes be influenced by the substitution pattern of the aziridine. mdpi.comnih.gov

Table 1: Comparison of Enantioselective Synthetic Methodologies for β-Amino Alcohols

| Methodology | Key Features | Advantages |

| Catalytic Asymmetric Cross-Coupling | Employs chiral catalysts (e.g., Cr, rare earth metals) to couple aldehydes and imines. nih.govorganic-chemistry.orgresearchgate.net | Modular, high diastereo- and enantioselectivity, broad substrate scope. westlake.edu.cnorganic-chemistry.org |

| Stereoselective Hydrofunctionalization | Utilizes Cu-catalysis for enantioselective borylation of allylamines. bohrium.comacs.orgnih.gov | Access to both 1,2- and 1,3-amino alcohols from a common precursor, high regio- and enantioselectivity. acs.org |

| Chiral Auxiliary-Driven Approaches | Employs removable chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereoselective reactions. santiago-lab.comuwindsor.ca | Well-established, predictable stereochemical outcomes, high diastereoselectivity. santiago-lab.com |

| Ring-Opening of Chiral Heterocycles | Involves nucleophilic opening of chiral epoxides or aziridines. researchgate.netrroij.commdpi.com | Straightforward, high yields, utilizes readily available starting materials. researchgate.netrroij.com |

Direct and Stepwise Syntheses of 2-(Isopropylamino)-1,2-diphenylethanol

The synthesis of the specific β-amino alcohol, 2-(isopropylamino)-1,2-diphenylethanol, can be achieved through various pathways, with amination-based routes being particularly relevant.

Amination-Based Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines, including β-amino alcohols. youtube.comorganic-chemistry.org This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. youtube.com For the synthesis of 2-(isopropylamino)-1,2-diphenylethanol, a potential starting material would be benzoin (B196080) (2-hydroxy-1,2-diphenylethanone). The reaction would proceed via the formation of an imine or enamine intermediate from the reaction of benzoin with isopropylamine, followed by in-situ reduction.

A common reducing agent for one-pot reductive aminations is sodium cyanoborohydride (NaBH3CN), as it is selective for the reduction of the iminium ion over the carbonyl group. youtube.com Alternatively, sodium triacetoxyborohydride (B8407120) is another mild and selective reducing agent for this transformation. organic-chemistry.org The reaction is often carried out in a slightly acidic medium to facilitate imine formation. youtube.com

Another approach is the catalytic hydrogenation of benzoin oxime. researchgate.net The oxime can be prepared from benzoin and hydroxylamine. Subsequent catalytic hydrogenation, for example using palladium on charcoal, can yield the corresponding amino alcohol. The stereoselectivity of this reduction can be influenced by the E/Z geometry of the oxime. researchgate.net

A catalyst-free reductive alkylation of amines can be achieved using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org This method is efficient for a wide range of amines and carbonyl compounds and proceeds under mild conditions. organic-chemistry.org

Table 2: Potential Reductive Amination Strategies for 2-(Isopropylamino)-1,2-diphenylethanol

| Starting Material | Reagents | Key Features |

| Benzoin | Isopropylamine, NaBH3CN, mild acid | One-pot procedure, selective reduction of the iminium ion. youtube.com |

| Benzoin | Isopropylamine, NaBH(OAc)3 | Mild and selective reducing agent. organic-chemistry.org |

| Benzoin Oxime | H2, Pd/C | Two-step process involving oxime formation followed by catalytic hydrogenation. researchgate.net |

| Benzoin | Isopropylamine, NaBH4, 2,2,2-Trifluoroethanol | Catalyst-free, mild conditions, efficient. organic-chemistry.org |

Reductive Methodologies for Isopropylamino Functionalization

Reductive amination stands as a cornerstone for the introduction of the isopropylamino group in the synthesis of β-amino alcohols. This transformation is a highly effective method for forming carbon-nitrogen bonds. The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of 2-(isopropylamino)-1,2-diphenylethanol, a common precursor is benzoin (2-hydroxy-1,2-diphenylethanone). The reaction proceeds via the formation of an imine between the ketone moiety of benzoin and isopropylamine, followed by a stereoselective reduction of the C=N double bond. A variety of reducing agents can be employed for this purpose, ranging from classic hydride donors to catalytic hydrogenation. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the final amino alcohol product.

Modern advancements in this field include biocatalytic approaches. Engineered amine dehydrogenases (AmDHs) have emerged as powerful catalysts for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov These enzymes offer high stereoselectivity under mild reaction conditions, utilizing ammonia (B1221849) or simple amines as the amine source and a cofactor regeneration system. nih.gov This biocatalytic method presents a green and efficient alternative to traditional chemical reductions.

Table 1: Comparison of Reductive Amination Methods for β-Amino Alcohol Synthesis

| Method | Precursors | Reagents/Catalyst | Key Features |

| Catalytic Hydrogenation | α-Hydroxy ketone, Isopropylamine | H₂, Pd/C or PtO₂ | High efficiency, but may require high pressure and temperature; control of stereoselectivity can be challenging. |

| Hydride Reduction | α-Hydroxy ketone, Isopropylamine | NaBH₄, NaBH₃CN, LiAlH₄ | Milder conditions compared to hydrogenation; regioselectivity can be controlled by the choice of hydride reagent. researchgate.net |

| Titanium-Mediated Amination | Ketone, Amine | Ti(OiPr)₄, Reductant | Efficient for a wide range of ketones and amines; proceeds under mild conditions. researchgate.net |

| Enzymatic Reductive Amination | α-Hydroxy ketone, Amine | Amine Dehydrogenase (AmDH), NADH/NAD⁺ | High stereoselectivity (often >99% ee), operates in aqueous media under mild conditions, environmentally benign. frontiersin.orgnih.gov |

Multicomponent and One-Pot Strategies for vicinal Amino Alcohol Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for constructing complex molecules like vicinal amino alcohols. nih.gov These one-pot syntheses are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.

One notable approach involves the titanium-mediated radical addition to imines that are generated in situ. nih.gov For instance, an amine, an aldehyde, and a source of a ketyl radical (like another ketone or an alcohol) can be assembled in a one-pot fashion. nih.govacs.org Titanium salts, such as TiCl₄ or TiCl₃, play a dual role by promoting the formation of the imine intermediate and mediating the subsequent radical addition. nih.govacs.org This methodology allows for the synthesis of a wide array of β-amino alcohol derivatives under mild conditions, often in aqueous media, and without the need to isolate intermediates. nih.govacs.org

The stereoselective synthesis of vicinal amino alcohols can also be achieved using chiral N-tert-butanesulfinyl imines, which react with enolates derived from cyclopropanols in the presence of a Lewis acid. nih.govacs.org These methods provide access to highly functionalized anti-amino alcohols with good diastereoselectivity. nih.govacs.org

Table 2: Illustrative One-Pot Strategy for β-Amino Alcohol Synthesis

| Reaction Type | Components | Catalyst/Mediator | Product Type | Key Advantages |

| Radical-mediated MCR | Aromatic Amine, Ketone, Alcohol/Ether | TiCl₄/Zn/t-BuOOH | Quaternary β-amino-alcohols and -ethers | High selectivity, mild conditions, no need for pre-formation of imines, tolerates non-anhydrous media. nih.gov |

| Domino Radical MCR | Amine, Aldehyde, Methanol | TiCl₃/t-BuOOH (aqueous) | 1,2-Amino alcohols | Utilizes inexpensive starting materials, proceeds in aqueous conditions, good yields and high selectivity. acs.org |

| Homoenolate Addition | Chiral Sulfinyl Imine, Cyclopropanol | Et₂Zn, Et₃N | anti-Vicinal amino alcohols | High regio- and stereoselectivity, access to chiral, non-racemic products. nih.govacs.org |

Computational Design and Optimization of Synthetic Routes

The role of computational chemistry in modern synthetic planning is rapidly expanding, offering powerful tools for designing, understanding, and optimizing synthetic routes to complex molecules like 2-(Isopropylamino)-1,2-diphenylethanol. These in silico methods can significantly reduce the experimental effort required by predicting reaction outcomes and identifying optimal pathways.

Computational approaches can be applied at various stages of synthesis design. Quantum mechanical (QM) calculations, for example, can elucidate reaction mechanisms, predict transition state energies, and rationalize the stereochemical outcomes of reactions. This is particularly valuable for understanding the selectivity of the reductive amination step or the stereocontrol in multicomponent reactions.

For biocatalytic processes, computational modeling is indispensable. Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding of a substrate, such as an α-hydroxy ketone, within the active site of an enzyme like an AmDH. frontiersin.orgnih.gov This information is crucial for rational enzyme engineering, where specific mutations can be introduced to enhance catalytic activity, improve substrate scope, or alter stereoselectivity. frontiersin.orgnih.gov

Furthermore, recent developments in artificial intelligence (AI) and machine learning are beginning to impact synthetic chemistry. Generative AI methods can be used to create digital models of chemical processes and formulations, allowing for virtual optimization of reaction parameters and product attributes before extensive laboratory work is undertaken. nih.gov

Table 3: Application of Computational Methods in Synthesis Design

| Computational Tool | Application in Synthesis of 2-(Isopropylamino)-1,2-diphenylethanol | Expected Outcome |

| Quantum Mechanics (QM) | - Elucidate transition states of reductive amination.- Predict diastereoselectivity based on different reagents. | - Mechanistic understanding.- Rational selection of reagents and conditions for desired stereoisomer. |

| Molecular Docking & MD | - Model the binding of benzoin in an AmDH active site.- Predict the effect of mutations on enzyme performance. | - Identification of key enzyme-substrate interactions.- Guided protein engineering for improved catalytic efficiency and stereoselectivity. frontiersin.orgnih.gov |

| Retrosynthesis Software | - Identify novel or alternative synthetic pathways from commercially available starting materials. | - Generation of diverse and economically viable synthetic routes. |

| Generative AI | - Create digital representations of the reaction mixture.- Optimize parameters like catalyst loading or temperature virtually. nih.gov | - Accelerated optimization of reaction conditions.- Prediction of optimal parameters for scale-up. |

Stereochemical Control and Asymmetric Induction Via 2 Isopropylamino 1,2 Diphenylethanol Derived Systems

Mechanistic Principles Governing Enantioselectivity in Chiral Amino Alcohol Catalysis

The enantioselectivity observed in reactions catalyzed by 2-(Isopropylamino)-1,2-diphenylethanol and related chiral amino alcohols is fundamentally rooted in the formation of a well-defined, chiral catalytic species that interacts differently with the prochiral substrate to form two diastereomeric transition states. The difference in the activation energies of these transition states dictates the enantiomeric excess (ee) of the product.

In the context of the addition of organozinc reagents to aldehydes and imines, a widely studied application of this class of catalysts, the active catalytic species is a zinc alkoxide formed by the reaction of the amino alcohol with the dialkylzinc reagent. This chiral complex then coordinates with the substrate, creating a rigid, organized transition state assembly.

Key mechanistic aspects include:

Bidentate Chelation: The amino alcohol acts as a bidentate ligand, coordinating to the metal center (e.g., zinc) through both the oxygen of the hydroxyl group and the nitrogen of the amino group. This chelation forms a stable, five-membered ring that is crucial for creating a predictable and sterically hindered chiral environment around the active site.

Transition State Models: For the addition of diethylzinc (B1219324) to aldehydes, the prevailing mechanistic model involves a dimeric zinc species. The chiral amino alcohol, the aldehyde, and the diethylzinc reagent assemble into a six-membered, chair-like transition state. The stereochemical outcome is determined by the preferential formation of one diastereomeric transition state over the other, which minimizes steric interactions.

Role of the N-Substituent: The isopropyl group on the nitrogen atom of 2-(Isopropylamino)-1,2-diphenylethanol plays a critical role in defining the steric environment of the catalyst. This group can direct the approach of the incoming nucleophile and the orientation of the substrate, thereby influencing which face of the prochiral substrate is preferentially attacked.

Diastereoselective Induction in Synthesis Utilizing 2-(Isopropylamino)-1,2-diphenylethanol Analogues

While renowned for inducing high enantioselectivity, analogues of 2-(Isopropylamino)-1,2-diphenylethanol can also be employed to control diastereoselectivity in reactions that generate multiple stereocenters. The principles governing diastereoselective induction are closely related to those that control enantioselectivity, with the catalyst influencing the relative orientation of newly forming stereocenters.

The stereochemical outcome of such reactions is often dictated by the interplay between the inherent facial bias of the chiral catalyst and the steric and electronic properties of the substrates. In reactions involving chiral substrates, the catalyst can either enhance the inherent diastereoselectivity (matched case) or override it (mismatched case).

For instance, in the alkylation of a chiral imine, a catalyst derived from a 2-(Isopropylamino)-1,2-diphenylethanol analogue will form a diastereomeric complex with the substrate. The subsequent approach of the nucleophile will be directed by the combined steric influence of both the catalyst and the chiral moiety on the imine, leading to the preferential formation of one diastereomer of the product.

Ligand Design Elements Influencing Chiral Recognition and Stereochemical Outcome

The design of the chiral amino alcohol ligand is paramount in achieving high levels of stereochemical control. Several structural features of 2-(Isopropylamino)-1,2-diphenylethanol and its analogues have been identified as key determinants of chiral recognition and, consequently, the stereochemical outcome of the reaction.

The Amino Alcohol Backbone: The 1,2-diphenylethanol (B1347050) backbone provides a rigid and sterically defined scaffold. The relative stereochemistry of the hydroxyl and amino groups (e.g., (1R,2S) or (1S,2R)) establishes the fundamental chiral environment.

N-Substituents: As previously mentioned, the substituent on the nitrogen atom is a critical design element. The size and nature of this group can be systematically varied to fine-tune the steric environment of the catalyst. Studies have shown that both excessively small and large N-substituents can lead to a decrease in enantioselectivity, highlighting the need for an optimal steric profile. nii.ac.jp For example, modifying the N-substituent from a simple methyl group to a more sterically demanding isopropyl or cyclohexyl group can significantly impact the enantiomeric excess of the product.

Substituents on the Phenyl Rings: Altering the electronic and steric properties of the phenyl rings on the ethanol backbone can also influence the catalytic activity and selectivity. Electron-donating or electron-withdrawing groups can affect the Lewis acidity of the metal center in the active catalyst, while bulky substituents can further modify the steric environment.

Quantitative Assessment of Enantiomeric Excess and Diastereomeric Ratios in 2-(Isopropylamino)-1,2-diphenylethanol Mediated Reactions

The efficacy of 2-(Isopropylamino)-1,2-diphenylethanol and its derivatives as chiral catalysts is quantified by measuring the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common technique for determining the ee of the product.

The following table presents representative data from the literature on the use of N-substituted (1R,2S)-1,2-diphenyl-2-aminoethanol derivatives in the asymmetric addition of diethylzinc to N-diphenylphosphinoyl imines. This data illustrates the significant impact of the N-substituent on the enantioselectivity of the reaction.

| Ligand | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (1R,2S)-2-(Methylamino)-1,2-diphenylethanol | Methyl | 95 | 85 |

| (1R,2S)-2-(Ethylamino)-1,2-diphenylethanol | Ethyl | 96 | 92 |

| (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol | Isopropyl | 98 | 97 |

| (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol | Cyclohexyl | 97 | 96 |

| (1R,2S)-2-(Benzylamino)-1,2-diphenylethanol | Benzyl (B1604629) | 94 | 90 |

The data clearly demonstrates that the N-isopropyl derivative provides the highest enantioselectivity in this particular reaction, highlighting the subtle yet crucial role of ligand design in achieving optimal stereochemical control.

Catalytic Applications of 2 Isopropylamino 1,2 Diphenylethanol in Enantioselective Organic Transformations

Transition Metal-Catalyzed Asymmetric Reactions Promoted by 2-(Isopropylamino)-1,2-diphenylethanol Derivatives

The bifunctional nature of 2-(isopropylamino)-1,2-diphenylethanol allows it to form stable chelate complexes with a wide range of transition metals. These complexes act as chiral catalysts, creating a defined asymmetric environment around the metal center that directs the stereochemical outcome of reactions involving prochiral substrates.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a cornerstone reaction for the synthesis of chiral secondary alcohols. mdpi.com This transformation is often catalyzed by chiral β-amino alcohols, a class to which 2-(isopropylamino)-1,2-diphenylethanol belongs. mdpi.com Since the pioneering work in this area, research has grown exponentially, demonstrating the efficacy of these ligands. mdpi.com The general mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates the aldehyde, positioning it for a stereoselective attack by an ethyl group from another molecule of the organozinc reagent.

While a broad range of β-amino alcohols and related diols have been successfully employed, the specific use of 2-(isopropylamino)-1,2-diphenylethanol follows this established principle. The steric and electronic properties of the ligand, dictated by its phenyl and isopropyl substituents, are crucial for achieving high levels of enantioselectivity. The reaction has been optimized by studying parameters such as solvent, temperature, and the concentration of additives like titanium(IV) isopropoxide, which can enhance reactivity. mdpi.com High enantiomeric excesses, often exceeding 90%, have been reported for the addition of diethylzinc to various aromatic and aliphatic aldehydes using catalytic systems based on chiral amino alcohols and amino thiols. rsc.org

Table 1: Representative Enantioselective Diethylzinc Addition to Aldehydes with Amino Alcohol Catalysts

| Aldehyde Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product |

|---|---|---|---|---|

| Benzaldehyde | Carbohydrate-derived Diol | 100 | 92 | Not Specified |

| 4-Chlorobenzaldehyde | Carbohydrate-derived Diol | 98 | 91 | R |

| Cinnamaldehyde | Carbohydrate-derived Diol | 95 | 72 | R |

| Cyclohexanecarbaldehyde | Carbohydrate-derived Diol | 85 | 35 | R |

This table presents typical results for the reaction using carbohydrate-derived diol ligands to illustrate the scope and effectiveness of this class of catalysts. mdpi.com

The synthesis of chiral alcohols and amines through the asymmetric reduction of prochiral ketones and imines is a fundamental transformation in organic chemistry. wikipedia.orgresearchgate.net Derivatives of amino alcohols like 2-(isopropylamino)-1,2-diphenylethanol are precursors to highly effective catalysts for these reactions, most notably oxazaborolidines for ketone reduction. wikipedia.orgnih.gov In the Corey-Bakshi-Shibata (CBS) reduction, the amino alcohol reacts with a borane (B79455) source to form a chiral oxazaborolidine catalyst in situ. This catalyst coordinates to the ketone at the Lewis acidic boron atom, activating it for reduction by a stoichiometric borane reagent (e.g., borane-THF or catecholborane), while the chiral framework of the catalyst directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group. nih.govuwindsor.ca

For the reduction of imines, transition metal catalysis is a common approach. researchgate.netudla.clrsc.org Chiral ligands containing nitrogen atoms are used to form complexes with metals such as ruthenium, rhodium, or iridium. researchgate.netudla.cl These complexes catalyze transfer hydrogenation, where an inexpensive and safe hydrogen donor like isopropanol (B130326) or formic acid is used to reduce the C=N double bond. wikipedia.orgudla.cl The ligand, derived from an amino alcohol, creates a chiral pocket around the metal, ensuring enantioselective transfer of the hydride to the imine substrate. For instance, ruthenium(II) complexes have demonstrated high activity in the transfer hydrogenation of various benzylideneanilines using 2-propanol as the hydrogen source. udla.cl

Table 2: Examples of Asymmetric Reduction of Ketones and Imines

| Substrate | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | Oxazaborolidine from Valine Methyl Ester | BH3 | 99 | 75 (R) |

| Propiophenone | Oxazaborolidine from Leucine Methyl Ester | BH3 | 95 | 90 (R) |

| N-Benzylideneaniline | Ru(II)-NPN Ligand Complex | 2-Propanol | 85 | Not Applicable (Achiral Product) |

| N-(4-Chlorobenzyl)aniline | Ru(II)-NPN Ligand Complex | 2-Propanol | 90 | Not Applicable (Achiral Product) |

Data represents typical results from studies on asymmetric ketone reduction with oxazaborolidines researchgate.net and transfer hydrogenation of imines with Ru(II) complexes. udla.cl

Barbier-type reactions, which involve the one-pot reaction of an aldehyde or ketone with an organometallic reagent generated in situ, are powerful tools for C-C bond formation. The use of indium metal to generate allyl- and allenylindium intermediates for subsequent addition to carbonyls is a well-established method. researchgate.net To render these reactions enantioselective, chiral auxiliaries are required. Research has shown that chiral amino alcohols, including derivatives of 2-amino-1,2-diphenylethanol (B1215729), can serve as effective chiral auxiliaries in this context. researchgate.net

In these processes, the chiral amino alcohol can be used to form a chiral borane reagent in situ. For example, reacting an allyl or propargyl halide with indium metal generates an organoindium species, which can then transmetalate with a chiral chloroborane (B76620) like B-chlorodiisopinocampheylborane ((d)DIP-Cl). researchgate.net This forms a chiral allyl- or propargylborane reagent that subsequently reacts with the carbonyl substrate to afford homoallylic or homopropargylic alcohols with high enantioselectivity. researchgate.net This one-pot procedure expands the utility of Barbier-type reactions for the asymmetric synthesis of complex chiral alcohols. researchgate.net

Chiral Schiff bases derived from amino alcohols are considered "privileged ligands" due to their tunable structural and electronic properties. researchgate.net When complexed with vanadium, they form potent catalysts for asymmetric oxidation reactions. Specifically, tridentate Schiff base ligands formed by the condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde (B1680747) derivatives create highly effective vanadium(V) catalysts. researchgate.net These five-coordinate complexes are active in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides and the epoxidation or allylic oxidation of olefins. researchgate.netmdpi.com

The reactions are typically carried out using an oxidant like hydrogen peroxide. The vanadium complex catalyzes the enantioselective transfer of an oxygen atom to the substrate. Studies on the oxidation of sulfides such as methyl phenyl sulfide (B99878) and benzyl (B1604629) methyl sulfide have shown good yields and enantiomeric excesses. researchgate.net Furthermore, these catalysts have been tested in the oxidation of olefins like styrene (B11656) and cyclohexene. researchgate.net The structure of the ligand, particularly the substituents on the salicylaldehyde ring, can be modified to fine-tune the catalyst's activity and selectivity. researchgate.netnih.gov

Table 3: Asymmetric Oxidation of Sulfides Catalyzed by a Vanadium-Schiff Base Complex Derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol

| Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl phenyl sulfide | H2O2 | Good | Good |

| Benzyl methyl sulfide | H2O2 | Good | Good |

Data is based on findings reported for five-coordinate vanadium(V) complexes with Schiff base ligands derived from 1S,2R(+)-2-amino-1,2-diphenylethanol. researchgate.net

Transition metal-catalyzed enantioselective C-H bond activation has become a vital strategy for synthesizing complex chiral molecules. snnu.edu.cn Palladium is a particularly versatile metal for these transformations, but a significant challenge has been the development of suitable chiral ligands that are stable under the often oxidative reaction conditions required for Pd(II)-catalyzed processes. snnu.edu.cn Traditional chiral phosphine (B1218219) ligands are frequently incompatible, leading to a search for new, robust, and modular ligand classes. snnu.edu.cnnih.gov

Successful ligands often feature nitrogen-based chelating groups, such as those found in bipyridines, oxazolines, and amino acids. snnu.edu.cnnih.gov These ligands can effectively control the stereochemistry during the C-H activation and subsequent bond-forming steps. While direct application of 2-(isopropylamino)-1,2-diphenylethanol as a ligand in this specific area is not widely documented in seminal reports, its structural motifs are relevant. Amino alcohol-derived ligands could potentially engage in bidentate coordination with the palladium center, creating a chiral environment to influence the enantioselectivity of C-H functionalization reactions like olefinations, arylations, or aminations. snnu.edu.cn The design of new oxidation-resistant chiral ligands remains a primary focus in advancing this field. snnu.edu.cn

Organocatalytic Roles of 2-(Isopropylamino)-1,2-diphenylethanol and its Derivatives

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Many organocatalysts are chiral amines, acids, or bifunctional molecules that activate substrates through various non-covalent interactions or by forming transient covalent intermediates.

While primary and secondary amines like proline are famous for their role in enamine and iminium ion catalysis, the structure of 2-(isopropylamino)-1,2-diphenylethanol suggests potential applications in other modes of organocatalysis. nih.gov Its combination of a secondary amine (a Lewis base and hydrogen-bond donor/acceptor) and a hydroxyl group (a Brønsted acid and hydrogen-bond donor/acceptor) makes it a candidate for bifunctional catalysis. In such a scenario, the two functional groups could act in concert to activate both the nucleophile and the electrophile in a reaction, organizing them within a highly ordered, chiral transition state. This dual activation is a powerful strategy for achieving high levels of stereocontrol.

Although specific examples of 2-(isopropylamino)-1,2-diphenylethanol acting as a primary organocatalyst are not as prevalent as its use in metal catalysis, its structural framework is a common feature in many successful organocatalytic systems. Derivatization of the amine or alcohol could unlock further potential, for instance, by incorporating it into a more complex scaffold like a thiourea (B124793) or phosphoric acid to enhance its catalytic activity and selectivity.

Heterogeneous Catalysis and Recyclable Systems Incorporating 2-(Isopropylamino)-1,2-diphenylethanol Ligands

Immobilization on Inorganic Supports for Enhanced Catalytic Performance

There is no available research data detailing the immobilization of 2-(Isopropylamino)-1,2-diphenylethanol onto inorganic supports such as silica (B1680970), alumina, or zeolites. Consequently, information regarding the methods of attachment (e.g., covalent bonding, adsorption), characterization of the resulting heterogeneous catalyst, or its performance in terms of activity, selectivity, and recyclability in catalytic reactions is not present in the scientific literature.

Development of Chiral Stationary Phases for Analytical and Preparative Separations

No published studies were found that describe the synthesis and application of chiral stationary phases (CSPs) derived from 2-(Isopropylamino)-1,2-diphenylethanol. As a result, there is no information on the following:

The process of chemically bonding 2-(Isopropylamino)-1,2-diphenylethanol to a support matrix like silica gel.

The characterization of such a CSP.

Its efficacy in the enantioselective separation of racemic mixtures via techniques like high-performance liquid chromatography (HPLC).

Data tables illustrating separation factors, resolutions, or retention times for specific analytes.

Due to the absence of research in these specific areas for 2-(Isopropylamino)-1,2-diphenylethanol, a detailed discussion and presentation of research findings, as requested, cannot be provided.

Mechanistic Insights and Computational Investigations on 2 Isopropylamino 1,2 Diphenylethanol Catalyzed Processes

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The catalytic cycle of ketone reduction mediated by oxazaborolidines derived from amino alcohols, such as 2-(isopropylamino)-1,2-diphenylethanol, is a well-established process, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. chem-station.comwikipedia.org The reaction is initiated by the formation of the active catalyst, an oxazaborolidine, from the reaction of the amino alcohol with a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂). scispace.com

The generally accepted mechanism involves a dual activation strategy. chem-station.comnrochemistry.com The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane reagent, enhancing its hydridic character. Simultaneously, the endocyclic boron atom of the catalyst, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ketone substrate. This coordination orients the ketone for a stereoselective hydride transfer from the borane-catalyst complex. nrochemistry.com This transfer occurs through a six-membered, chair-like transition state, leading to the formation of an alkoxyborane intermediate. Subsequent workup releases the chiral alcohol product and regenerates the catalyst for the next cycle. The intramolecular nature of the hydride transfer within the catalyst-substrate complex significantly accelerates the reaction compared to the uncatalyzed reduction. youtube.com

While specific kinetic data such as rate constants and reaction orders for 2-(isopropylamino)-1,2-diphenylethanol are not extensively reported in publicly available literature, studies on analogous systems provide valuable insights. For instance, the reduction of butyl phenyl ketone with a polymer-supported chiral amino alcohol-borane reagent demonstrated a faster rate compared to reduction with borane alone, with the reaction reaching completion within 30 minutes. psu.edu The reaction rate and enantioselectivity are influenced by factors such as temperature, with higher temperatures sometimes improving the enantiomeric excess (ee) for aliphatic ketones, while slightly decreasing it for aromatic ketones. organic-chemistry.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the species involved in the catalytic cycle. ¹¹B NMR spectroscopy is a powerful tool for observing the formation of the oxazaborolidine-borane complex. For an in-situ generated oxazaborolidine catalyst from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane, the ¹¹B NMR spectrum showed signals corresponding to the oxazaborolidine complex with borane (at +17.7 ppm and -13.2 ppm) and the free oxazaborolidine (at +27.2 ppm). nih.gov Similarly, ¹H NMR and ¹¹B-decoupled ¹H NMR spectra are used to analyze the structure of amine-borane adducts and their reaction intermediates. rsc.orgresearchgate.netblogspot.com For example, the ¹¹B NMR spectrum of triethylamine-borane in CDCl₃ shows a characteristic quartet at -13.96 ppm. rsc.org

The following table summarizes representative ¹¹B NMR chemical shifts for species analogous to those in the 2-(isopropylamino)-1,2-diphenylethanol catalyzed system.

Table 1: Representative ¹¹B NMR Chemical Shifts of Species in Oxazaborolidine-Catalyzed Reductions

| Compound/Species | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|---|

| Oxazaborolidine-borane complex | CDCl₃ | +17.7, -13.2 | - | nih.gov |

| Free Oxazaborolidine | CDCl₃ | +27.2 | - | nih.gov |

| Triethylamine-borane | CDCl₃ | -13.96 | quartet | rsc.org |

| 4-Dimethylaminopyridine-borane | CDCl₃ | -14.33 | quartet | rsc.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Understanding Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for rationalizing the high levels of enantioselectivity observed in CBS reductions. youtube.com These computational studies allow for the detailed examination of the transition state structures leading to the different stereoisomeric products.

The origin of stereoselectivity lies in the energy difference between the diastereomeric transition states. The preferred transition state is one where the larger substituent (R_L) on the prochiral ketone occupies a pseudo-equatorial position to minimize steric interactions with the catalyst framework, while the smaller substituent (R_S) is placed in a pseudo-axial position. youtube.com

A DFT study on the enantioselective reduction of a ketone with a B-methoxy-oxazaborolidine catalyst derived from (-)-β-pinene, using the wB97XD/6-31G(d,p) level of theory, identified the formation of the catalyst-ketone-borane complex as the rate-determining and chirality-limiting step. youtube.com The calculations revealed that the attack of the hydride from one face of the ketone is energetically more favorable, leading to the experimentally observed major enantiomer. Non-covalent interaction (NCI) analysis of the transition states further helps in understanding the stabilizing interactions that favor one stereochemical outcome over the other. youtube.com

The following table presents computed relative energies for different transition states in a model CBS reduction system, illustrating the energetic preference for the formation of one enantiomer.

Table 2: Computed Relative Free Energies for Transition States in a Model CBS Reduction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product | Reference |

|---|---|---|---|

| TS leading to S-product | 0.0 | Major | youtube.com |

| TS leading to R-product | >2.0 (example value) | Minor | youtube.com |

Note: The specific energy difference can vary depending on the ketone substrate and the exact structure of the oxazaborolidine catalyst.

Intermediates and Transition State Analysis in 2-(Isopropylamino)-1,2-diphenylethanol Mediated Reactions

The key intermediate in these catalytic reductions is the ternary complex formed between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. Spectroscopic techniques like in-situ IR and NMR can, in principle, provide evidence for the formation of these intermediates. For example, changes in the carbonyl stretching frequency in the IR spectrum upon addition of the catalyst would indicate coordination of the ketone.

Computational analysis provides a more detailed picture of the geometry and energetics of the intermediates and transition states. As mentioned, the most stable transition state geometry is often found to be a boat-like conformation for the six-membered ring, which was a refinement of the initially proposed chair-like model. youtube.com This boat-like arrangement allows for optimal alignment of the reacting orbitals for the hydride transfer.

The reaction pathway, as elucidated by DFT calculations on a model system, proceeds through the following steps:

Formation of the oxazaborolidine-borane complex.

Coordination of the ketone to the Lewis acidic boron of the catalyst.

Hydride transfer via the lowest energy transition state to form the (S)- or (R)-alkoxyborane intermediate.

Release of the product and regeneration of the catalyst.

The energy profile of the reaction shows that the transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer, thus accounting for the high enantioselectivity. youtube.com

Ligand-Substrate Interactions and Catalyst Deactivation Pathways

The high degree of stereocontrol exerted by the 2-(isopropylamino)-1,2-diphenylethanol derived catalyst stems from specific non-covalent interactions between the catalyst and the substrate within the transition state assembly. nih.govmdpi.com These interactions, which include steric repulsion and van der Waals forces, dictate the preferred orientation of the ketone in the active site. The bulky phenyl groups of the amino alcohol backbone create a well-defined chiral pocket, effectively shielding one face of the ketone from hydride attack.

Catalyst deactivation can occur through several pathways. One of the most significant is the sensitivity of the oxazaborolidine and the borane reagent to water. nrochemistry.com The presence of moisture can lead to the hydrolysis of borane and the catalyst, diminishing the reaction rate and enantioselectivity. Therefore, these reactions are typically carried out under anhydrous conditions.

Another potential deactivation pathway is the aggregation of the catalyst, particularly in heterogeneous systems. In the case of a heterogeneous palladium catalyst, deactivation was observed due to the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles. nih.gov While the mechanism is different, it highlights the importance of maintaining the integrity of the active catalytic species. For oxazaborolidine catalysts, aging of the isolated catalyst during storage can also lead to a loss of reproducibility. nih.gov The use of in-situ generated catalysts from the stable amino alcohol precursor, such as 2-(isopropylamino)-1,2-diphenylethanol, can circumvent this issue. organic-chemistry.orgnih.govresearchgate.net Furthermore, strong Lewis acids can coordinate to the catalyst and deactivate it. nih.gov

Structural Modifications and Analog Development of the 2 Isopropylamino 1,2 Diphenylethanol Backbone

Design and Synthesis of N-Substituted and O-Substituted 1,2-Diphenylethanol (B1347050) Amino Alcohol Ligands

The versatility of the 1,2-diphenylethanol amino alcohol backbone lies in the accessibility of its nitrogen and oxygen atoms for chemical modification. These modifications allow for the systematic tuning of the ligand's steric and electronic properties.

N-Substitution: The amino group is a primary site for introducing a wide variety of substituents. The synthesis of N-substituted ligands often involves the reaction of a primary or secondary amine with a suitable precursor. For instance, N-tosyl and N-nosyl carbamates are frequently used as nitrogen nucleophiles in palladium-catalyzed allylic C-H amination reactions to generate these motifs. nih.gov The use of electron-deficient N-nosyl carbamates can promote functionalization under mild conditions by increasing the in-situ concentration of anionic species. nih.gov Another approach involves the use of N-sulfinyl imines, which can react with α-hydroxy carbon-centered radicals in photocatalytic processes to yield N-substituted 1,2-aminoalcohols. nih.gov These methods provide direct routes to complex amino alcohols, often with high stereocontrol. nih.gov

O-Substitution: The hydroxyl group can be modified through various reactions, most commonly etherification, to introduce new functionalities. A significant application of O-substitution is the immobilization of the chiral ligand onto a solid support. For example, enantiomerically pure epoxy-functionalized resins can be synthesized and subsequently opened by amines to anchor the amino alcohol ligand to a polymer backbone, such as a Merrifield resin. nih.gov This heterogenization of the catalyst facilitates its separation from the reaction mixture and allows for its potential reuse. researchgate.net

The fundamental synthesis of the 1,2-amino alcohol core itself can be achieved through several routes, including the direct transformation of simple alkenes using inexpensive iron(II) complexes, which yields unprotected 2-amino-1-phenylethanols with perfect regioselectivity. nih.gov

| Modification Type | Synthetic Strategy | Key Reagents/Precursors | Purpose/Advantage |

|---|---|---|---|

| N-Substitution | Palladium-Catalyzed Allylic C-H Amination | N-Tosyl or N-Nosyl Carbamates | Tunes electronic properties, enables mild reaction conditions. nih.govnih.gov |

| N-Substitution | Photocatalytic Radical Addition | N-Sulfinyl α-Iminoesters | Access to enantiomerically enriched products under mild conditions. nih.gov |

| O-Substitution | Immobilization on Solid Support | Epoxy-functionalized Resins, Merrifield Resins | Facilitates catalyst recovery and reuse. nih.govresearchgate.net |

| Backbone Synthesis | Iron-Catalyzed Alkene Aminohydroxylation | Alkenes, Iron(II) Phthalocyanine | Direct, regioselective synthesis of the core structure. nih.gov |

Impact of Chiral Backbone and Substituent Variations on Catalytic Efficiency and Enantioselectivity

The success of a chiral ligand in asymmetric catalysis is measured by its ability to drive a reaction with high efficiency (conversion/yield) and high enantioselectivity (enantiomeric excess, ee). For ligands based on the 1,2-diphenylethanol amino alcohol scaffold, both the inherent chirality of the backbone and the nature of the N- and O-substituents are critical.

The core function of these ligands involves forming a chelate with a metal atom, typically through didentate N,O coordination. researchgate.net This creates a rigid, chiral pocket around the metal's active site, which discriminates between the two prochiral faces of the substrate. The structure of the amino alcohol ligand has a profound influence on both conversion and enantioselectivity. dicp.ac.cn Optimization of the ligand structure has led to catalysts capable of achieving up to 97% ee in the Ru(II)-catalyzed transfer hydrogenation of ketones. researchgate.net

In the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, the electronic properties of substituents on the substrate were shown to have a significant effect. dicp.ac.cn Substrates with electron-donating groups generally yielded higher enantioselectivities, though sometimes at the cost of a lower reaction rate, compared to their counterparts. dicp.ac.cn For example, in the reduction of substituted acetophenones, enantioselectivities ranged from 69% to 94%, with 1-acetonaphthone being reduced with up to 95% ee. dicp.ac.cn

Similarly, polymer-supported amino alcohol ligands have demonstrated high catalytic activity in the enantioselective addition of diethylzinc (B1219324) to various aldehydes, affording the corresponding secondary alcohols with a mean enantiomeric excess of 92%. nih.gov The choice of ligand is also crucial in other transformations, such as the nickel-catalyzed Suzuki cross-coupling, where specific amino alcohol ligands like prolinol are necessary for the successful reaction of challenging substrates like unactivated secondary alkyl chlorides. organic-chemistry.org

| Reaction Type | Catalyst System | Substrate Example | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ru-Catalyzed Transfer Hydrogenation | Ru / Chiral Amino Alcohol | Acetophenone | 71-100 | 67-95 dicp.ac.cn |

| Ru-Catalyzed Transfer Hydrogenation | Ru / Chiral Amino Alcohol | 1-Acetonaphthone | 99 | 95 dicp.ac.cn |

| Ru-Catalyzed Transfer Hydrogenation | Ru / Chiral Amino Alcohol | 2-Acetonaphthone | High | Good dicp.ac.cn |

| Addition of Et₂Zn to Aldehydes | Resin-Supported Amino Alcohol | Aromatic/Aliphatic Aldehydes | - | 92 (mean) nih.gov |

| Ni-Catalyzed Suzuki Coupling | NiCl₂•Glyme / Prolinol | Secondary Alkyl Chlorides | Good Yields | - organic-chemistry.org |

Development of Multidentate and Hybrid Ligand Systems Incorporating Amino Alcohol Motifs

To enhance catalytic performance and explore new reactivity, the bidentate 1,2-amino alcohol motif has been incorporated into more complex ligand architectures, including multidentate and hybrid systems.

Multidentate Ligands: These ligands possess more than two donor atoms, allowing them to bind to a metal center more strongly and with greater geometric definition. By linking multiple amino alcohol units or combining them with other coordinating groups, ligands with three (tridentate), four (tetradentate), or more donor sites can be constructed. For example, polydentate Schiff base ligands can be designed to coordinate with two or three metal ions, forming bi- or tri-nuclear metal complexes. bohrium.comworktribe.com This approach allows for the creation of intricate catalytic pockets and can facilitate cooperative effects between multiple metal centers.

Hybrid Ligand Systems: This strategy involves combining the amino alcohol motif with other functional ligand types to create a synergistic effect. nih.gov A notable example is the development of multidentate ligands that feature a boron moiety. nih.gov In these systems, a σ-acceptor (Z-type) borane (B79455) ligand can work in concert with a transition metal, providing a new avenue for developing unique reactivity and novel catalytic applications. nih.gov The electronic properties of such ligands are distinct from traditional donor ligands. Another approach involves using entire biomolecules as ligands; for instance, amino acids like L-arginine, which contain an amino alcohol-like structure, have been used as organic ligands to construct metal-phosphate-organic frameworks (MPOFs). acs.org These hybrid materials benefit from the biocompatibility and versatile coordination chemistry of the amino acid. acs.org The use of amino alcohols in combination with specific transition metals, such as nickel for Suzuki reactions, can also be viewed as a highly effective hybrid catalytic system where the properties of both the metal and the ligand are essential for success. organic-chemistry.org

| Ligand System Type | Description | Example | Key Feature |

|---|---|---|---|

| Multidentate Ligand | Ligand with more than two donor atoms, capable of forming polynuclear complexes. | Polydentate Schiff bases. bohrium.comworktribe.com | Stronger coordination, formation of bi- or tri-nuclear metal complexes. |

| Hybrid Ligand (Boron-based) | Incorporates a boron moiety to work synergistically with a transition metal. | σ-acceptor borane ligands. nih.gov | Creates unique electronic effects and novel reactivity. nih.gov |

| Hybrid Ligand (Biomolecule-based) | Utilizes amino acids or other biomolecules as the ligand framework. | L-arginine in Metal-Phosphate-Organic Frameworks (MPOFs). acs.org | Enhanced biocompatibility and versatile coordination. acs.org |

| Hybrid Catalytic System | Specific combination of an amino alcohol and a metal for a targeted reaction. | Prolinol with Nickel for Suzuki cross-coupling. organic-chemistry.org | Enables challenging transformations not possible with other ligands. organic-chemistry.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.